2-Ethyl-n-methylbutanamide

概要

説明

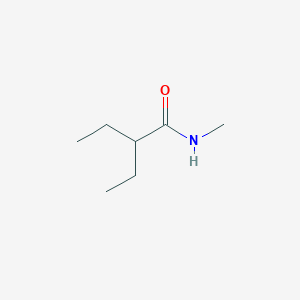

2-Ethyl-n-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

2-Ethyl-n-methylbutanamide can be synthesized through the reaction of 2-ethylbutanoic acid with methylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of the acid and the amino group of the amine. This process can be catalyzed by using dehydrating agents such as thionyl chloride or carbodiimides to facilitate the removal of water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Ethyl-n-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Various alkyl halides can be used as reagents for substitution reactions.

Major Products Formed

Hydrolysis: 2-Ethylbutanoic acid and methylamine.

Reduction: 2-Ethylbutanamine.

Substitution: Substituted amides depending on the alkyl halide used.

科学的研究の応用

2-Ethyl-n-methylbutanamide has several applications in scientific research:

作用機序

The mechanism of action of 2-Ethyl-n-methylbutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-Ethylbutanamide: Lacks the methyl group on the nitrogen atom.

N-Methylbutanamide: Lacks the ethyl group on the carbon chain.

Butanamide: Lacks both the ethyl and methyl groups.

Uniqueness

2-Ethyl-n-methylbutanamide is unique due to the presence of both an ethyl group on the carbon chain and a methyl group on the nitrogen atom.

生物活性

2-Ethyl-n-methylbutanamide, also known as N-ethyl-N-methylbutanamide, is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₅NO and features an amide functional group. Its structure can be depicted as follows:

This compound is characterized by its ethyl and methyl groups attached to the nitrogen atom, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine. The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism suggests potential implications for treating cognitive disorders, including Alzheimer's disease.

Biological Activity Overview

1. Neurotransmitter Modulation

- Acetylcholine Pathway: Inhibition of acetylcholinesterase enhances cholinergic activity.

- Dopamine Pathway: Interaction with dopamine receptors may influence dopaminergic signaling.

2. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against certain cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer models, indicating potential as an anticancer agent.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 50 | Inhibition of tubulin polymerization |

| This compound | MDA-MB-231 | 45 | Induction of apoptosis |

The above table summarizes findings from various studies demonstrating the compound's ability to inhibit cell growth in breast cancer cell lines. The IC₅₀ values indicate the concentration at which 50% inhibition occurs, showcasing its potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the amide group can significantly alter its pharmacological properties.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Butyl-N-methylbutanamide | Butyl group instead of ethyl | Higher toxicity |

| N-Ethyl-N-(3-cyanobenzyl)-3-methylbutanamide | Cyanobenzyl substituent | Altered pharmacological profile |

| N-Methyl-N-(1-benzyl)-3-methylbutanamide | Benzyl group | Enhanced interaction with receptors |

This table highlights how structural modifications can influence both toxicity and therapeutic efficacy.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicological studies. It is essential to consider both acute and chronic exposure effects when evaluating its therapeutic potential.

Table 3: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD₅₀) | >2000 mg/kg |

| Chronic Exposure | No significant effects observed at therapeutic doses |

These findings suggest that while the compound exhibits biological activity, it also maintains a favorable safety profile at therapeutic concentrations.

特性

IUPAC Name |

2-ethyl-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLWPHANFDORGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280326 | |

| Record name | NSC16402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-60-5 | |

| Record name | NSC16402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。